4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
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Overview
Description
4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with methoxy and adamantane substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through a series of reactions starting from adamantane, involving functionalization to introduce the methoxy group.
Benzamide Formation: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with appropriate amines under amide coupling conditions.
Coupling Reaction: The final step involves coupling the adamantane derivative with the benzamide core under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the benzamide core, potentially converting it to an amine.
Substitution: Substitution reactions can occur at the aromatic ring or the adamantane moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction may produce amines.
Scientific Research Applications
4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antiviral activities.
Industry: Used in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzamide: A simpler analog without the adamantane moiety.
Adamantane derivatives: Compounds like amantadine or rimantadine, which have antiviral properties.
Methoxy-substituted benzoic acids: Compounds like vanillic acid or anisic acid.
Uniqueness
4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the combination of the adamantane structure with the benzamide core, potentially offering distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-5-3-15(4-6-18)19(22)21-12-20(24-2)16-8-13-7-14(10-16)11-17(20)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHOHMRIMWLKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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